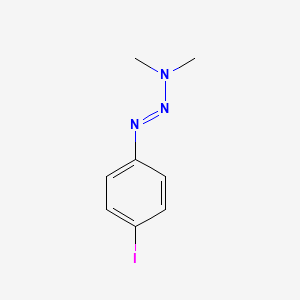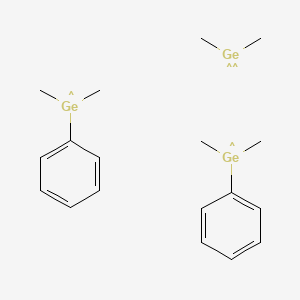
Dimethyl-lambda~2~-germane--dimethyl(phenyl)germyl (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) is a compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) typically involves the reaction of germanium tetrachloride with organolithium or organomagnesium reagents. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions. For example, the reaction of germanium tetrachloride with dimethylmagnesium in anhydrous ether can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) include other organogermanium compounds such as:
- Trimethylgermane
- Tetramethylgermane
- Phenylgermane
Uniqueness
What sets dimethyl-lambda~2~-germane–dimethyl(phenyl)germyl (1/2) apart from these similar compounds is its unique combination of organic groups attached to the germanium atom. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
22702-73-4 |
|---|---|
Molecular Formula |
C18H28Ge3 |
Molecular Weight |
462.3 g/mol |
InChI |
InChI=1S/2C8H11Ge.C2H6Ge/c2*1-9(2)8-6-4-3-5-7-8;1-3-2/h2*3-7H,1-2H3;1-2H3 |
InChI Key |
KDWVFDRSYYXDEY-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]C.C[Ge](C)C1=CC=CC=C1.C[Ge](C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


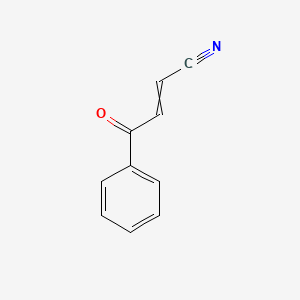
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)
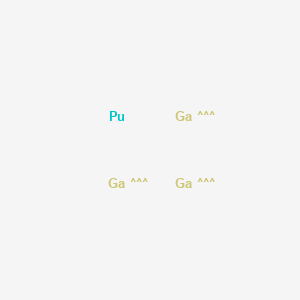
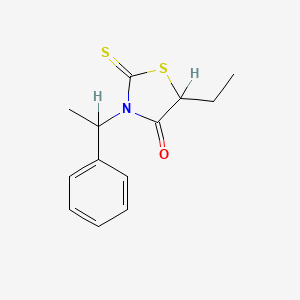
![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)
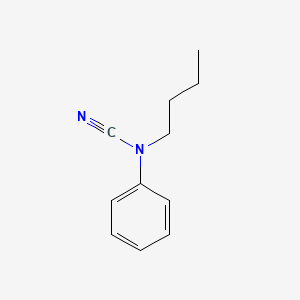

![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)
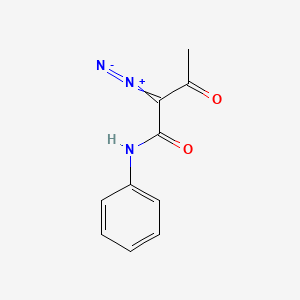
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
